methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is a complex organic compound with a unique structure that includes a furochromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate typically involves multiple steps. One common method involves the condensation of 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl with propanoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
- N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-norvaline
- 2,2,3,3-Tetramethylbutane
Uniqueness
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furochromen ring system and the presence of multiple methyl groups contribute to its stability and reactivity .
Biological Activity
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is a synthetic compound derived from the chromone family, characterized by a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.4 g/mol
- IUPAC Name : methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate
- InChI Key : CPLRXWGPHCJPGN-UHFFFAOYSA-N
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular pathways that affect various biological processes. However, detailed studies are required to fully elucidate these mechanisms.
Antitumor Activity
Research has indicated that derivatives of chromones exhibit cytotoxic effects against various tumor cell lines. For instance, studies on related compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against pathogens such as Helicobacter pylori. The mechanism often involves inhibition of urease activity in these bacteria .
Immunomodulatory Effects
Recent studies have highlighted the potential of chromone derivatives in modulating immune responses. For example, certain compounds have been shown to inhibit subunits of the immunoproteasome selectively. This inhibition can influence the degradation of pro-inflammatory cytokines and may provide therapeutic benefits in autoimmune diseases .
Case Studies and Research Findings
Properties
Molecular Formula |
C22H25NO6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate |
InChI |
InChI=1S/C22H25NO6/c1-11-14(4)28-20-13(3)21-17(10-16(11)20)12(2)15(22(26)29-21)6-7-18(24)23-9-8-19(25)27-5/h10H,6-9H2,1-5H3,(H,23,24) |
InChI Key |
CPLRXWGPHCJPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.